2-(Cyclobutylamino)nicotinonitrile
Overview
Description
2-(Cyclobutylamino)nicotinonitrile is a chemical compound with the CAS Number: 1249660-33-0 . It has a molecular weight of 173.22 and its IUPAC name is this compound . The compound’s InChI Code is 1S/C10H11N3/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2,(H,12,13) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C10H11N3 . The InChI key for this compound is UWJAXOPMKUUYFO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is stored at ambient temperature .Scientific Research Applications
Synthesis and Derivative Formation
- Facile Synthesis: The development of synthetic methods for multiply arylated/alkylated nicotinonitriles, including 2-(cyclobutylamino)nicotinonitrile, remains a significant research area. A new synthetic strategy involving FeCl3-promoted condensation-cyclization reactions has been reported, which efficiently produces multi-substituted nicotinonitriles with a wide range of substrates, including tetra-arylated forms (Iwai et al., 2022).
- Microwave-Assisted Synthesis: A protocol for the preparation of nicotinonitriles fused to cycloalkanes or saturated heterocycles, including this compound, has been described. This method is notable for its convenience and use of microwave irradiation, aiding in rapid and automated synthesis (Krasavin et al., 2015).
Biological and Medicinal Applications
- Cytotoxicity in Cancer Research: A study synthesized nicotinonitrile derivatives and evaluated their cytotoxicity against various tumor cell lines. Some derivatives showed promising cytotoxicity with high selectivity for tumor cells over normal cells, highlighting their potential in cancer research (Ibrahim et al., 2018).
- Antibacterial Activity: Research focusing on nicotinonitrile derivatives, including microwave-assisted synthesis of arene-linked bis(chromene-thiazoles) possessing nicotinonitrile units, revealed significant antibacterial activity, especially against Staphylococcus aureus and Enterococcus faecalis strains (Mekky & Sanad, 2022).
Photophysical and Material Science
- Luminescent Properties: The synthesis, characterization, and photophysical studies of a nicotinonitrile derivative, specifically for blue light emission applications, were explored. This research contributes to the understanding of nicotinonitriles in material science, particularly in light-emitting applications (Ahipa et al., 2014).
Prebiotic Chemistry
- Prebiotic Synthesis: Studies have shown that nicotinonitriles, including variants like this compound, can be synthesized under prebiotic Earth conditions, indicating their potential significance in the origin of life and evolutionary chemistry (Friedmann et al., 1971).
Safety and Hazards
Properties
IUPAC Name |
2-(cyclobutylamino)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJAXOPMKUUYFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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